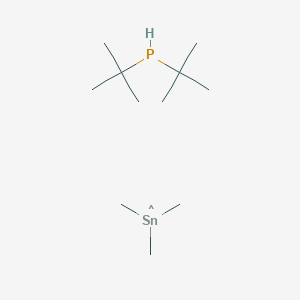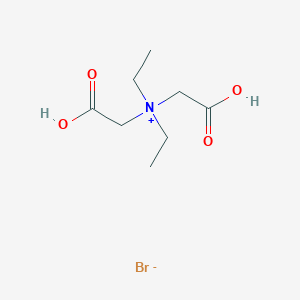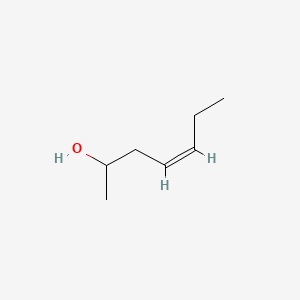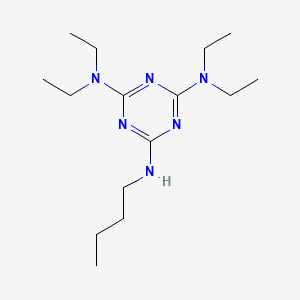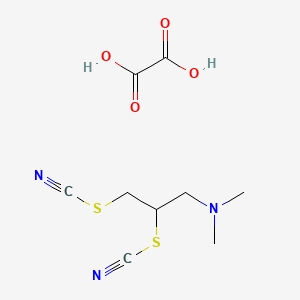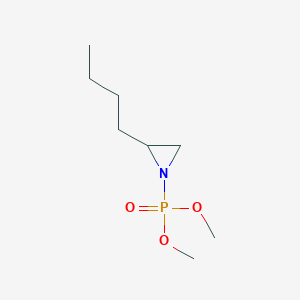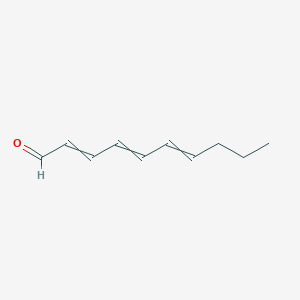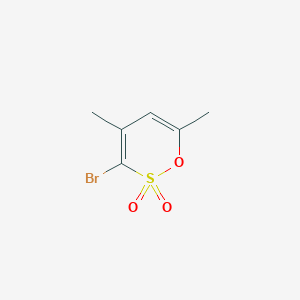
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the bromination of 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. These reactions are usually conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Reduction Reactions: The major product is 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in various biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. The compound’s ability to undergo substitution reactions makes it a versatile scaffold for drug design.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive bromine atom and stable oxathiine ring.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its bromine atom, forming covalent bonds or non-covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The oxathiine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.
Uniqueness
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to its combination of a bromine atom and an oxathiine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom allows for selective substitution reactions, while the oxathiine ring provides structural stability and potential for further functionalization.
Eigenschaften
CAS-Nummer |
23553-24-4 |
|---|---|
Molekularformel |
C6H7BrO3S |
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
3-bromo-4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H7BrO3S/c1-4-3-5(2)10-11(8,9)6(4)7/h3H,1-2H3 |
InChI-Schlüssel |
PNBVOTPGQKKJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S(=O)(=O)O1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


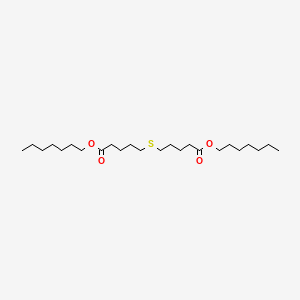
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
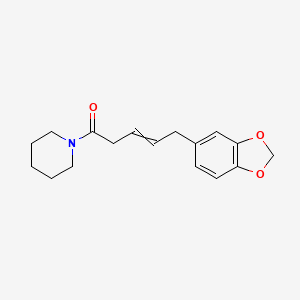
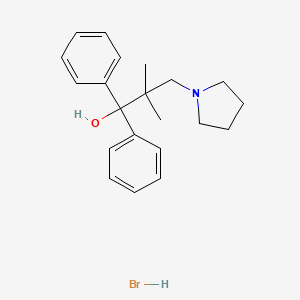
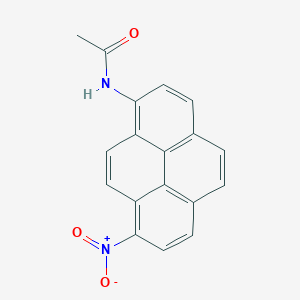
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
